Ethynyl Estradiol-13C2D4

Description

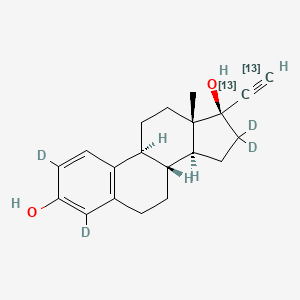

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-RTCGVVDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([13C]#[13CH])O)([2H])[2H])C)C(=C1O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethynyl Estradiol 13c2d4

Strategies for Carbon-13 Labeling in Steroid Skeletons

The introduction of carbon-13 atoms into a complex steroid molecule can be accomplished through two primary strategies: total synthesis or partial synthesis. nih.gov

Partial Synthesis: A more common and efficient approach involves chemically modifying a readily available steroid precursor. nih.gov This strategy is particularly effective when the desired label position is in a functional group that can be added late in the synthesis.

For Ethynyl (B1212043) Estradiol-¹³C₂, the labeling is located on the ethynyl group at the C17 position. medchemexpress.com This specific placement makes partial synthesis the most logical and widely used strategy. The synthesis typically starts with an appropriate steroid precursor, such as estrone (B1671321), which already contains the complete tetracyclic steroid nucleus. The two ¹³C atoms are then introduced in the final step of the synthesis by using ¹³C-labeled acetylene. This method efficiently places the labels at the desired position without the need to construct the entire steroid frame. google.com

Deuterium (B1214612) Incorporation Techniques at Specific Positions

The incorporation of deuterium at specific, stable positions within the steroid skeleton is crucial to prevent back-exchange under physiological or analytical conditions. Several methods are available for site-specific deuteration.

One common technique involves the reductive dehalogenation of a halogenated steroid precursor using deuterium gas (D₂) and a catalyst, such as palladium on carbon (Pd/C). psu.edu For example, to introduce deuterium onto the aromatic A-ring of an estradiol (B170435) precursor, the ring can first be brominated at specific positions (e.g., C2 and C4). Subsequent reaction with D₂ gas replaces the bromine atoms with deuterium atoms. psu.edu

Another method utilizes deuterium-donating reagents. For instance, lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce a ketone, introducing a deuterium atom at that position. psu.edu For labeling at positions like C16 on the D-ring, specific oxidation and reduction sequences with deuterated reagents can be employed. nih.gov Studies on the metabolism of deuterated estradiol have utilized versions with labels at positions 2, 4, and 16, indicating that these are common and stable labeling sites. nih.govresearchgate.net

Multi-Step Synthesis Pathways for Ethynyl Estradiol-13C2D4

The synthesis of this compound is a multi-step process that strategically combines the labeling techniques described above. A plausible synthetic pathway begins with a pre-labeled steroid precursor and culminates in the introduction of the ¹³C-labeled ethynyl group.

A representative synthesis can be outlined as follows:

Preparation of a Deuterated Precursor: The synthesis would likely start with estrone or a protected form of it. Deuterium labels are introduced onto the steroid skeleton. For example, deuteration of the A-ring could be achieved through an electrophilic substitution reaction using a deuterium source like trifluoroacetic acid-d (CF₃COOD). psu.edu This would yield a deuterated estrone analogue.

Ethynylation with ¹³C-labeled Acetylene: The key step involves the reaction of the 17-keto group of the deuterated estrone with a ¹³C-labeled acetylide salt. google.com Typically, ¹³C₂-acetylene gas is reacted with a strong base like potassium hydroxide (B78521) to form potassium ¹³C₂-acetylide. google.com This labeled acetylide then acts as a nucleophile, attacking the carbonyl carbon at C17 of the deuterated estrone.

Workup and Purification: An acidic workup protonates the resulting alkoxide to form the 17α-hydroxyl group, yielding the final product, this compound. The crude product is then purified using techniques such as recrystallization and chromatography to achieve high chemical purity. google.com

The following table summarizes a potential synthetic sequence.

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Deuteration | Estrone | Deuterium source (e.g., CF₃COOD) | Estrone-D₄ |

| 2 | Acetylide Formation | ¹³C₂-Acetylene | Potassium Hydroxide (KOH) | Potassium ¹³C₂-Acetylide |

| 3 | Ethynylation | Estrone-D₄ | Potassium ¹³C₂-Acetylide, THF | Intermediate alkoxide |

| 4 | Purification | Crude Product | Acid, Methanol/Activated Carbon | Ethynyl Estradiol-¹³C₂D₄ |

Isotopic Purity and Chemical Characterization of Labeled Analogues

After synthesis, it is imperative to verify the chemical identity, chemical purity, and isotopic purity of the labeled compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this comprehensive characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and confirms the specific locations of the isotopic labels.

¹³C NMR: For Ethynyl Estradiol-¹³C₂D₄, ¹³C NMR spectroscopy would show strong signals corresponding to the labeled ethynyl carbons, confirming the successful incorporation of the carbon-13 isotopes. qub.ac.uknih.gov

The combination of these analytical techniques ensures that the final product meets the required specifications for its use as an internal standard or tracer in research. rsc.org

The table below outlines the primary analytical methods used for characterization.

| Analytical Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity Assessment | Accurate mass measurement, resolution of isotopologues, calculation of isotopic enrichment. researchgate.netnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural Confirmation & Quantification | Molecular weight, characteristic fragmentation patterns for structural identity. nih.govnih.gov |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of ¹³C Labeling | Identifies the position and incorporation of ¹³C atoms in the ethynyl group. nih.gov |

| ¹H and ²H Nuclear Magnetic Resonance (¹H/²H NMR) | Structural Integrity & Deuterium Position | Confirms overall chemical structure and verifies the specific sites of deuterium incorporation. rsc.org |

Advanced Analytical Techniques for Ethynyl Estradiol 13c2d4 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Stable Isotope Tracers

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of Ethynyl (B1212043) Estradiol-13C2D4. This powerful technique combines the exceptional separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by tandem mass spectrometry. The use of a stable isotopically labeled internal standard, such as Ethynyl Estradiol-13C2D4, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Ultra-Performance Liquid Chromatography (UPLC) Integration

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional high-performance liquid chromatography (HPLC). The integration of UPLC with mass spectrometry is particularly advantageous for the analysis of this compound in intricate biological samples.

The chromatographic separation is typically achieved on a reversed-phase column, such as an ACQUITY UPLC BEH C8 or HSS T3 C18. waters.comwaters.com Gradient elution is often employed to ensure the effective separation of the analyte from endogenous matrix components. nih.govnih.gov A typical mobile phase consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. waters.comnih.gov The high resolution provided by UPLC is critical for separating this compound from its unlabeled counterpart and potential isomeric metabolites. nih.gov

| Parameter | Typical Value |

|---|---|

| Column | ACQUITY UPLC BEH C8, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

Triple Quadrupole Mass Spectrometry (MS/MS) Parameters

Triple quadrupole mass spectrometry, operating in the multiple reaction monitoring (MRM) mode, is the gold standard for the quantification of low-level analytes in complex matrices due to its exceptional sensitivity and selectivity. For this compound, derivatization with a reagent such as dansyl chloride is often performed prior to LC-MS/MS analysis to enhance ionization efficiency in the positive ion mode. nih.govsciex.com

The MRM experiment involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the monitoring of a specific product ion in the third quadrupole (Q3). This process significantly reduces background noise and interferences. For dansylated Ethinyl Estradiol-d4, a common isotopologue, a precursor-to-product ion transition of m/z 534.2 → 171.2 is monitored. nih.govsciex.com For this compound, the precursor ion mass would be shifted accordingly due to the presence of two 13C atoms. The optimization of MS parameters such as cone voltage and collision energy is critical for maximizing the signal intensity of the target analyte. nih.gov

| Parameter | Analyte | Typical Value |

|---|---|---|

| MRM Transition (m/z) | Dansyl-Ethinyl Estradiol-d4 | 534.2 → 171.0 |

| Dansyl-Ethinyl Estradiol (B170435) | 530.2 → 171.2 | |

| Cone Voltage (V) | Dansyl-Ethinyl Estradiol-d4 | 56 |

| Dansyl-Ethinyl Estradiol | 56 | |

| Collision Energy (V) | Dansyl-Ethinyl Estradiol-d4 | 38 |

| Dansyl-Ethinyl Estradiol | 38 |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), utilizing instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, is an indispensable tool for the identification and structural elucidation of metabolites. The use of stable isotopically labeled compounds like this compound greatly facilitates metabolite identification in HRMS studies.

In this approach, biological samples are analyzed, and the HRMS data is searched for the presence of "doublet" peaks corresponding to the unlabeled drug and its isotopically labeled counterpart. The characteristic mass difference between the parent compound and its labeled version, as well as their metabolites, allows for the rapid and confident identification of drug-related material in a complex background. The accurate mass measurements provided by HRMS enable the determination of the elemental composition of metabolites, which, in conjunction with their fragmentation patterns, allows for structural elucidation.

Sample Preparation Methodologies for Complex Biological Matrices

The successful analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is highly dependent on the efficiency and cleanliness of the sample preparation method. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the LC-MS/MS system.

Solid Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used and effective technique for the purification and concentration of analytes from complex samples. For this compound, mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balance (HLB) SPE cartridges are often employed. waters.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent and solvents for each step is critical for achieving high recovery and a clean extract. For instance, an Oasis MCX cartridge can be conditioned with an organic solvent and water, the plasma sample loaded, washed with an organo-aqueous solution, and the analyte eluted with an organic solvent. waters.com

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is another common sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can be used alone or in combination with SPE to achieve a higher degree of sample cleanup.

The optimization of LLE involves the selection of an appropriate organic solvent, adjustment of the pH of the aqueous phase, and optimization of the extraction time and mixing intensity. For the extraction of ethinyl estradiol from plasma, a combination of diethyl ether and hexane (B92381) has been utilized. sciex.com The efficiency of the extraction is often assessed by calculating the recovery, which is the percentage of the analyte that is successfully transferred from the initial sample to the final extract.

| Extraction Method | Analyte | Matrix | Reported Recovery (%) |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Ethinyl Estradiol | Plasma | 91.9 - 97.7 |

| Liquid-Liquid Extraction (LLE) | Ethinyl Estradiol | Plasma | >70 |

Derivatization Strategies for Enhanced Sensitivity (e.g., Dansyl Chloride)

Chemical derivatization is a key strategy to enhance the detectability of ethynyl estradiol and its metabolites in mass spectrometry-based assays. nih.gov Derivatization can improve ionization efficiency, modify fragmentation patterns, and alter chromatographic retention, ultimately leading to lower limits of quantitation. nih.gov

One of the most effective derivatization reagents for this purpose is Dansyl Chloride. acs.orgnih.govsigmaaldrich.com The reaction of Dansyl Chloride with the phenolic hydroxyl group of ethynyl estradiol introduces a dansyl moiety, which contains a readily ionizable tertiary amine. acs.orgnih.govsigmaaldrich.com This modification significantly enhances the ionization efficiency in positive mode electrospray ionization (ESI), a common ionization technique in liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govsigmaaldrich.com

The derivatization of ethinylestradiol with dansyl chloride has been shown to produce an intense protonated molecular ion at m/z 530. nih.gov Upon collision-induced dissociation, this ion generates a characteristic product ion at m/z 171, which corresponds to the protonated 5-(dimethylamino)naphthalene moiety. nih.gov This specific transition (m/z 530 → 171) is highly selective for the dansylated ethinylestradiol, minimizing background interference from the biological matrix. nih.gov This high specificity and enhanced signal response allow for the detection of ethinylestradiol at extremely low concentrations, with a reported limit of detection as low as 0.2 fg/mL in plasma. nih.gov A lower limit of quantitation of 5 pg/mL has been achieved using a 50-µL plasma sample. nih.govsigmaaldrich.com

The validation of methods employing dansyl chloride derivatization has demonstrated high accuracy, with bias under 4%, and precision, with a coefficient of variation less than 7.5%, across a broad linear dynamic range (0.005-20 ng/mL). nih.gov

Table 1: Mass Spectrometric Transitions for Dansylated Ethynyl Estradiol and its Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dansyl-Ethynyl Estradiol | 530 | 171 |

| Dansyl-Ethynyl Estradiol-d4 | 534 | 171 |

Chromatographic Separation Principles and Column Chemistries for Steroids

Effective chromatographic separation is crucial for resolving ethynyl estradiol and its metabolites from endogenous interferences present in biological samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used for this purpose. nih.govnih.gov

The choice of stationary phase (column chemistry) is critical for achieving the desired separation. For steroid analysis, reversed-phase chromatography is commonly employed. nih.gov C18 (octadecyl) columns are widely used and offer good retention and separation for many steroids. researchgate.netijpsr.com However, due to the structural similarity of many steroid hormones, achieving baseline separation of all relevant compounds can be challenging with C18 columns alone. nih.gov

To address this, alternative column chemistries have been investigated. Biphenyl-based stationary phases have shown significant potential for the separation of challenging isobaric steroids. nih.gov These columns can provide different selectivity compared to C18 phases, enabling the resolution of compounds that may co-elute on a C18 column. nih.gov For instance, a Kinetex Biphenyl column has been successfully used to achieve baseline separation of a panel of isobaric steroids. nih.gov

The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention and peak shape. researchgate.netijpsr.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to efficiently elute a wide range of analytes with varying polarities. acs.orgnih.gov

Internal Standard Utilization in Quantitative Bioanalysis

The use of an appropriate internal standard is fundamental to achieving accurate and precise quantification in bioanalytical methods, particularly in LC-MS. scispace.comnih.gov The internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls. It is used to correct for variations that can occur during sample preparation and analysis. scispace.com

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative bioanalysis by LC-MS. scispace.comnih.govcrimsonpublishers.com this compound is a SIL internal standard for ethynyl estradiol. These standards are synthesized to have the same chemical structure as the analyte of interest, but with one or more atoms replaced by their heavier stable isotopes (e.g., 2H or D, 13C, 15N). crimsonpublishers.com

Because SIL internal standards are chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization. scispace.comnih.gov This co-elution and similar ionization response allow the SIL internal standard to effectively compensate for variations in extraction recovery and matrix effects. scispace.comcrimsonpublishers.com The analyte concentration is determined by the ratio of the analyte's mass spectrometric response to that of the SIL internal standard. longdom.org

The use of deuterated ethinyl estradiol (Ethinyl Estradiol-d4) as an internal standard has been successfully demonstrated in numerous bioanalytical methods. acs.orgresearchgate.netijpsr.com

Matrix effects are a significant challenge in LC-MS bioanalysis, arising from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate results. longdom.orgnih.govchromatographyonline.com

The most effective strategy to mitigate matrix effects is the use of a SIL internal standard. scispace.comlongdom.orgchromatographyonline.com Since the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains constant, ensuring accurate quantification despite the matrix effect. scispace.comlongdom.org Studies have shown that SIL internal standards significantly improve the accuracy and precision of quantitative assays by correcting for these matrix-induced variations. crimsonpublishers.com

In addition to using a SIL internal standard, other strategies to minimize matrix effects include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove a significant portion of the interfering matrix components before analysis. ijpsr.comlongdom.orgchromatographyonline.com

Optimized Chromatography: Achieving good chromatographic separation of the analyte from the bulk of the matrix components can reduce the potential for co-elution and associated matrix effects. longdom.org

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization. nih.gov

By combining these strategies, particularly the use of a stable isotope-labeled internal standard like this compound, highly reproducible and reliable quantitative bioanalytical methods for ethynyl estradiol can be developed.

Table 2: Summary of Analytical Techniques and Strategies

| Section | Technique/Strategy | Key Advantages |

| 3.2.3 | Derivatization with Dansyl Chloride | Enhanced ionization efficiency, increased sensitivity, high specificity. |

| 3.3 | Chromatographic Separation | Resolution of analyte from interferences, improved accuracy. |

| 3.4.1 | Stable Isotope Labeled Internal Standards | Compensation for extraction variability and matrix effects, improved precision and accuracy. |

| 3.4.2 | Minimizing Matrix Effects | Reduced ion suppression/enhancement, increased reliability of results. |

Mechanistic Investigations of Ethynyl Estradiol 13c2d4 Metabolism

In Vitro Metabolic Profiling Using Microsomal and Hepatocyte Systems

In vitro systems, such as liver microsomes and hepatocytes, are cornerstones of metabolic research, providing a controlled environment to study the biotransformation of xenobiotics. These systems contain the primary enzyme families responsible for drug metabolism.

The initial and rate-limiting step in the metabolism of ethinyl estradiol (B170435) is predominantly oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies using human liver microsomes have identified several CYP isoforms capable of metabolizing ethinyl estradiol.

CYP3A4 and CYP2C9 have been identified as the major enzymes responsible for the oxidative metabolism of ethinyl estradiol. nih.gov In studies using isoform-specific monoclonal antibodies, the inhibition of 2-hydroxy-ethinyl estradiol formation was approximately 54% for CYP3A4 and 24% for CYP2C9, highlighting their significant roles. nih.gov The involvement of these enzymes is further substantiated by inhibition studies using selective chemical inhibitors like ketoconazole (B1673606) for CYP3A4 and sulfaphenazole (B1682705) for CYP2C9. nih.gov

Other isoforms, including CYP1A1 , CYP1A2 , and CYP2C19 , have also been shown to catalyze the metabolism of ethinyl estradiol, although to a lesser extent. nih.gov The highest catalytic efficiency (Vmax/Km) has been observed with recombinant CYP1A1, followed by CYP3A4, CYP2C9, and CYP1A2. nih.gov While direct studies on Ethynyl (B1212043) Estradiol-13C2D4 are not extensively published, the metabolic pathways are expected to be identical to the unlabeled compound, with the isotopic labels serving as tracers.

Table 1: Major Cytochrome P450 Isoforms in Ethynyl Estradiol Metabolism

| Enzyme | Role | Approximate Contribution to 2-hydroxylation |

|---|---|---|

| CYP3A4 | Major | ~54% |

| CYP2C9 | Major | ~24% |

| CYP1A1 | Minor | High catalytic efficiency |

| CYP1A2 | Minor | Lower catalytic efficiency |

| CYP2B6 | Contributory | - |

Phase I metabolism involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For ethinyl estradiol, oxidative metabolism is the primary route. The major oxidative metabolite formed is 2-hydroxy-ethinyl estradiol . nih.govmdpi.com This hydroxylation occurs on the aromatic A-ring of the steroid. mdpi.comnih.gov

Hydroxylation can also occur at other positions, such as the 4-position, leading to the formation of catechol estrogens. mdpi.com Furthermore, a novel oxidation site on the ethynyl group of ethinyl estradiol has been identified. mdpi.com The use of Ethynyl Estradiol-13C2D4 is particularly advantageous for identifying these metabolites, as the isotopic signature allows for clear differentiation from endogenous compounds in complex biological samples. nih.govresearchgate.net

Table 2: Key Phase I Oxidative Metabolites of Ethynyl Estradiol

| Metabolite | Site of Modification | Significance |

|---|---|---|

| 2-hydroxy-ethinyl estradiol | Aromatic A-ring | Major oxidative metabolite |

| 4-hydroxy-ethinyl estradiol | Aromatic A-ring | Forms catechol estrogens |

Following Phase I oxidation, the hydroxylated metabolites of ethinyl estradiol, as well as the parent compound itself, undergo Phase II conjugation reactions. nih.govclinpgx.orgresearchgate.net These reactions involve the addition of endogenous polar molecules, which increases water solubility and facilitates excretion. uomus.edu.iq The two main conjugation pathways for ethinyl estradiol are glucuronidation and sulfation. researchgate.netnih.gov

Glucuronidation , the attachment of glucuronic acid, is a major Phase II pathway for ethinyl estradiol. nih.govnih.govSulfation , the addition of a sulfonate group, is also a significant route of metabolism. nih.gov Studies have shown that 3-sulfation is a major metabolic pathway for ethinyl estradiol in the human liver. nih.gov The resulting metabolites are ethinyl estradiol glucuronides and sulfates. researchgate.netnih.gov

Identification and Characterization of Reactive Metabolites via Trapping Agents (e.g., Glutathione, N-acetylcysteine)

The oxidative metabolism of ethinyl estradiol can lead to the formation of chemically reactive metabolites. nih.gov These unstable intermediates can covalently bind to cellular macromolecules like proteins, which has been linked to liver damage. nih.gov To study these transient species, trapping agents are used.

Glutathione (GSH) and N-acetylcysteine (NAC) are common nucleophilic trapping agents used in in vitro studies. nih.govresearchgate.net These agents react with electrophilic metabolites to form stable adducts that can be detected and characterized by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The use of isotopically labeled this compound is crucial in these studies, as it allows for the definitive identification of drug-derived adducts from the complex mixture of endogenous molecules. nih.govresearchgate.net

Species-Specific Metabolic Differences in Preclinical Models (e.g., Rat Liver Microsomes)

Preclinical animal models are essential for drug development, but metabolic differences between species can impact the translation of results to humans. Studies comparing the metabolism of estrogens in human and rat liver microsomes have revealed both similarities and differences. nih.govdntb.gov.ua While the major Phase I metabolic pathways of estradiol are similar across species, the relative amounts of the metabolites generated can differ. nih.gov For instance, treatment of male rats with ethinyl estradiol has been shown to decrease the activity of mixed-function oxygenases in the liver. documentsdelivered.com These species-specific differences underscore the importance of careful extrapolation of preclinical metabolic data. nih.govsemanticscholar.org

Isotope Dilution Mass Spectrometry for Elucidating Metabolic Pathways

Isotope dilution mass spectrometry is a highly accurate and sensitive analytical technique for quantifying compounds in biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is central to this method. The labeled compound is chemically identical to the analyte of interest, and thus behaves similarly during sample preparation and analysis, but is distinguishable by its mass. monash.edu This allows for the precise quantification of metabolites and the elucidation of metabolic pathways by tracing the fate of the labeled atoms. nih.govresearchgate.netmonash.edu The use of isotopic labeling is invaluable for confirming metabolite and adduct structures and for overcoming interference from endogenous compounds. nih.govnih.govresearchgate.net

Preclinical Dispositional Dynamics and Modeling of Ethynyl Estradiol 13c2d4

Application of Stable Isotope Tracers in Pharmacokinetic Studies (Non-Human)

The use of stable isotope-labeled compounds, such as Ethynyl (B1212043) Estradiol-13C2D4, is a powerful technique in non-human pharmacokinetic research. These tracers allow for the differentiation between exogenously administered compounds and their endogenous counterparts, and enable precise tracking of the drug and its metabolites within a biological system without the complications of radioactivity. nih.govresearchgate.net

In preclinical animal models, isotopically labeled ethinyl estradiol (B170435) is used to investigate its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies in baboons have been instrumental in characterizing the pharmacokinetic profile of ethinyl estradiol and its metabolites. nih.gov In these studies, after administration of the compound, plasma levels of the parent drug and its key metabolites, such as sulfates and glucuronides, are measured over time. nih.gov The use of a labeled version ensures that the measurements are not confounded by any circulating endogenous estrogens.

Research using animal models like the baboon has shown that ethinyl estradiol undergoes significant metabolism, with sulfates being major circulating metabolites. nih.gov Such studies provide critical data on parameters like elimination half-life, bioavailability, and the extent of first-pass metabolism, where a significant portion of the drug is metabolized in the liver and gut wall before reaching systemic circulation. nih.gov Furthermore, in vitro studies using rat and human liver microsomes with deuterated ethinyl estradiol help in identifying and characterizing stable metabolites and reactive adducts, offering a deeper understanding of its biotransformation. nih.govnih.gov The detection of deuterated peaks corresponding to metabolites confirms their origin from the administered drug and helps in their structural elucidation. researchgate.netnih.govnih.gov

| Compound | Elimination Half-life (hours) | Key Observation |

|---|---|---|

| Ethinyl Estradiol (EE2) | 8.8 - 11.2 | Exhibits two-compartment open-model kinetics. |

| EE2 3-Sulfate | 8.8 - 11.2 | A major circulating metabolite following IV EE2 administration. |

| EE2 17-Sulfate | 8.8 - 11.2 | Hydrolysis at the 17-position does not appear to occur with intravenous administration. |

| EE2 3,17-Disulfate | 8.8 - 11.2 | A major circulating metabolite following IV EE2 administration. |

Interplay of Metabolic Pathways with Dispositional Kinetics in Model Systems

The disposition of ethinyl estradiol is dictated by its extensive metabolism, primarily occurring in the liver and gut wall. clinpgx.org Studies utilizing isotopically labeled ethinyl estradiol in in vitro model systems, such as human and rat liver microsomes, have been crucial for mapping its complex metabolic pathways. nih.govnih.gov These models allow for the precise identification of metabolites and the enzymes responsible for their formation.

The primary metabolic routes for ethinyl estradiol include:

Oxidative Metabolism: This is predominantly carried out by cytochrome P450 enzymes. Hydroxylation at the 2- and 4-positions of the aromatic A-ring leads to the formation of catechol estrogens. nih.gov CYP3A4 is a major enzyme involved in this process, but other isoforms like CYP2C9 also contribute. researchgate.netclinpgx.org

Conjugation: Following oxidation, the hydroxylated metabolites, as well as the parent ethinyl estradiol, undergo conjugation reactions. This includes sulfation, mediated by sulfotransferases (SULTs), and glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). clinpgx.org These reactions increase the water solubility of the compounds, facilitating their excretion. clinpgx.org

| Metabolic Reaction | Key Enzymes Involved | Resulting Products/Metabolites |

|---|---|---|

| Hydroxylation | CYP3A4, CYP2C9, CYP1A2 | 2-hydroxy-ethinyl estradiol, 4-hydroxy-ethinyl estradiol (catechol estrogens). nih.govclinpgx.org |

| Sulfation | Sulfotransferases (SULTs) | Ethinyl estradiol sulfates. clinpgx.org |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Ethinyl estradiol glucuronides. nih.govclinpgx.org |

Applications of Ethynyl Estradiol 13c2d4 in Endocrine and Environmental Research

Role as a Reference Compound in Endocrine Disruptor Research (Non-Clinical/In Vitro)

In the field of toxicology and environmental science, Ethinyl Estradiol (B170435) (EE2) is a well-characterized endocrine-disrupting chemical (EDC) known for its potent estrogenic activity. researchgate.net EDCs are substances that can interfere with the body's endocrine system, and EE2 is often used as a positive control or reference compound in assays designed to identify other potential EDCs. nih.govepa.gov

Ethynyl (B1212043) Estradiol-13C2D4 serves as a highly specific analytical standard in these in vitro studies. For example, in assays assessing the binding affinity of various chemicals to the estrogen receptor (ER), the labeled compound can be used for precise quantification via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass prevents interference from other compounds in the assay, ensuring that the measurements of receptor binding or activation are accurate. The U.S. Environmental Protection Agency (EPA) includes 17alpha-Ethinylestradiol in its Endocrine Disruptor Screening Program (EDSP) as a benchmark for estrogen receptor bioactivity, highlighting its foundational role in this area of research. epa.gov By comparing the effects of a test chemical to the potent and predictable effects of EE2, scientists can classify the estrogenic potential of other substances. mdpi.com

Mechanistic Studies on Gene Expression and Transcriptome Alterations Induced by Estrogenic Compounds in Model Organisms (e.g., Fish Liver/Pituitary)

To understand how estrogenic compounds exert their effects at a molecular level, researchers study their impact on gene expression. Ethinyl Estradiol is a model compound for this research, particularly in aquatic toxicology, where its effects on fish are extensively documented. nih.govnih.gov Exposure to EE2 is known to cause significant changes in the transcriptome (the complete set of RNA transcripts) and proteome of fish, especially in estrogen-sensitive tissues like the liver and pituitary gland. uib.nonih.gov

Studies on fish such as the Sheepshead minnow (Cyprinodon variegatus) and Atlantic cod (Gadus morhua) have revealed widespread alterations in protein and gene expression following EE2 exposure. uib.nonih.govresearchgate.net In these mechanistic studies, Ethynyl Estradiol-13C2D4 is used as a standard for accurately measuring the concentration of the parent compound in exposure media and tissue samples, ensuring a precise correlation between the exposure level and the observed biological effects.

Research has shown that EE2 exposure significantly upregulates proteins associated with egg production, such as Vitellogenin and Zona Pellucida, even in male fish—a classic biomarker of xenoestrogen exposure. nih.govresearchgate.net Conversely, processes related to xenobiotic metabolism and the immune system are often suppressed. nih.gov These detailed molecular studies help construct adverse outcome pathways (AOPs), which link a molecular initiating event (like a chemical binding to the estrogen receptor) to adverse effects at the organism or population level. nih.gov

Table 1: Summary of Proteomic Alterations in Male Fish Liver Following Ethinyl Estradiol (EE2) Exposure A summary of key protein groups and biological processes affected by EE2 exposure in the liver of male Cyprinodon variegatus, based on quantitative proteomic analysis.

| Biological Process | Regulation Status | Key Proteins/Pathways Affected | Reference |

| Egg Production | Upregulated | Vitellogenin, Zona Pellucida proteins | nih.govresearchgate.net |

| Protein Synthesis | Upregulated | Ribosomal biogenesis, protein transport | nih.govresearchgate.net |

| Peptidase Activity | Upregulated | Cathepsin E, Whey acidic protein | nih.gov |

| Steroid Hormone Response | Downregulated | Collagen alpha-2 | researchgate.net |

| Xenobiotic Metabolism | Suppressed | Networks related to metabolism of foreign substances | nih.gov |

| Immune System | Suppressed | Immune-related transcriptional networks | nih.gov |

Utilization in Metabolic Tracing Experiments for Biological Systems

Metabolic tracing, or flux analysis, using stable isotope-labeled compounds is a sophisticated technique to map the flow of atoms through metabolic pathways. nih.govfrontiersin.org this compound is ideally suited for this purpose. When introduced into a biological system, be it cell culture or a whole organism, the ¹³C and Deuterium (B1214612) atoms act as tracers. nih.govresearchgate.net As the parent compound is metabolized, the isotopic labels are incorporated into its various downstream products.

Using high-resolution mass spectrometry, scientists can detect and identify these labeled metabolites. nih.govresearchgate.net The pattern and intensity of the isotopic labels in different molecules provide a quantitative map of metabolic activity. nih.gov For example, this technique can precisely determine the rates of different biotransformation reactions, such as 2-hydroxylation versus 16-hydroxylation, and identify novel or previously uncharacterized metabolites. nih.gov

The use of isotopic labeling is critical for overcoming analytical challenges, such as distinguishing true metabolites from background noise or endogenous compounds in a complex biological sample. nih.govresearchgate.net This provides a clear and unambiguous picture of the metabolic fate of the synthetic hormone, which is essential for both pharmacology and toxicology.

Future Directions and Research Gaps

Advancements in High-Throughput Stable Isotope Tracing Methods

The utility of stable isotope tracing in metabolic research is well-established; however, the demand for analyzing a large number of samples has necessitated the development of high-throughput methods. Future applications of Ethynyl (B1212043) Estradiol-13C2D4 will likely benefit from and contribute to advancements in this area.

Recent progress in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides a robust platform for the untargeted elucidation of xenobiotic metabolites. nih.govnih.govacs.org The integration of advanced bioinformatics tools is crucial for processing the large and complex datasets generated by these high-throughput techniques. nih.gov The use of isotopically labeled compounds, such as Ethynyl Estradiol-13C2D4, is instrumental in these workflows, as it allows for the clear distinction of compound-related metabolites from the biological matrix, thereby reducing interferences. mdpi.comresearchgate.net

Future research should focus on further automating the data analysis pipeline to rapidly identify and quantify metabolites of this compound. The development of software capable of recognizing the specific isotopic signature of this compound would streamline the identification of its metabolic products in complex biological samples.

| Potential High-Throughput Screening Application | Description | Anticipated Outcome with this compound |

| Metabolic Stability Screening | Rapid assessment of the metabolic stability of Ethynyl Estradiol (B170435) in various in vitro systems (e.g., liver microsomes from different species). | High-throughput determination of species-specific metabolic profiles and identification of major metabolic pathways. |

| Enzyme Inhibition Profiling | Screening of this compound against a panel of drug-metabolizing enzymes to identify potential drug-drug interactions. | Precise identification of specific cytochrome P450 (CYP) isoforms responsible for its metabolism and potential for inhibition of other CYP activities. |

| Cell-Based Assay Metabolomics | Analysis of intracellular and extracellular metabolites in cell cultures treated with this compound to understand its cellular effects. | Elucidation of the on-target and off-target effects of the compound at a cellular level by tracing the labeled atoms into various metabolic pathways. |

Integration of Multi-Omics Data with Isotopic Flux Analysis

A systemic understanding of the biological impact of xenobiotics like ethinyl estradiol requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com Isotopic flux analysis, which measures the rates of metabolic reactions, provides a dynamic view of cellular metabolism that complements the static information from other omics data. creative-proteomics.com

The use of this compound in isotopic flux analysis can provide quantitative data on how this synthetic estrogen perturbs metabolic pathways. nih.gov By combining this data with transcriptomic and proteomic analyses, researchers can build comprehensive models of the cellular response to ethinyl estradiol exposure. This integrated approach can reveal the regulatory mechanisms underlying the observed metabolic changes. creative-proteomics.com

A significant research gap exists in the development of computational frameworks that can effectively integrate these diverse and large-scale datasets. Future efforts should be directed towards creating models that can predict the phenotypic responses of biological systems to this compound exposure based on multi-omics data.

| Omics Data Type | Information Provided | Integration with this compound Flux Data |

| Transcriptomics (RNA-Seq) | Changes in gene expression in response to ethinyl estradiol. | Correlating altered gene expression of metabolic enzymes with changes in metabolic fluxes. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Linking the abundance of metabolic enzymes to the observed metabolic rates. |

| Metabolomics | Global changes in the levels of endogenous metabolites. | Providing a broader context for the specific metabolic pathways traced by this compound. |

Development of Novel Isotopic Labeling Strategies

The design of isotopically labeled tracers is critical for the success of metabolic studies. While this compound incorporates both carbon-13 and deuterium (B1214612), the development of novel labeling strategies can provide deeper insights into specific metabolic transformations.

For instance, position-specific labeling can be used to probe specific enzymatic reactions. The loss or retention of an isotopic label at a particular position can provide evidence for a specific metabolic step. nih.gov Furthermore, the use of multiple, differentially labeled tracers in parallel experiments can help to resolve complex metabolic networks. nih.gov

A research gap in this area is the synthetic accessibility of diverse isotopically labeled versions of ethinyl estradiol. The development of more efficient and versatile synthetic routes to introduce stable isotopes at various positions within the molecule would greatly enhance the toolkit available for metabolic researchers.

| Labeling Strategy | Rationale | Potential Application with Ethynyl Estradiol Analogs |

| Position-Specific 13C Labeling | To trace the fate of specific carbon atoms in the ethinyl estradiol molecule. | Differentiating between metabolic reactions occurring on the aromatic A-ring versus the steroidal D-ring. |

| 15N Labeling (in derivatives) | To study the conjugation of ethinyl estradiol with nitrogen-containing molecules. | Tracing the formation of amino acid and glutathione conjugates. |

| 18O Labeling | To investigate hydroxylation and other oxidative metabolic reactions. | Identifying the source of oxygen atoms incorporated into metabolites. |

Expanding Applications of this compound to New Biological Questions in Preclinical Models

The use of isotopically labeled compounds like this compound in preclinical animal models can provide valuable information on the in vivo metabolism and disposition of this widely used synthetic estrogen. Such studies are crucial for understanding its pharmacological and toxicological effects.

One area of future research is the use of this compound to investigate the role of gut microbiota in the metabolism of ethinyl estradiol. The gut microbiome can significantly impact the biotransformation of xenobiotics, and stable isotope tracing can help to delineate the metabolic contributions of the host and the microbiota.

Another promising application is in the study of endocrine disruption. By tracing the fate of this compound in preclinical models of development and reproduction, researchers can gain a better understanding of how this compound interacts with endogenous hormonal pathways and its potential long-term health consequences. The use of labeled ethinyl estradiol derivatives has already shown promise in imaging estrogen receptor-positive breast cancers in preclinical models. nih.gov

| Preclinical Model | Research Question | Potential Insight from this compound |

| Germ-Free vs. Conventional Mice | What is the role of the gut microbiota in the metabolism of ethinyl estradiol? | Quantification of microbial-derived metabolites of ethinyl estradiol. |

| Developmental Exposure Models | How does in utero or early-life exposure to ethinyl estradiol affect metabolic programming? | Tracing the distribution and persistence of ethinyl estradiol and its metabolites in offspring tissues. |

| Models of Estrogen-Dependent Cancers | What are the metabolic pathways of ethinyl estradiol within tumor tissues? | Identifying tumor-specific metabolic activation or detoxification pathways. |

Q & A

Q. How should ethical approvals address the use of this compound in human pharmacokinetic trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.